4-phenyl-N-{[3-(pyridin-2-yloxy)phenyl]methyl}oxane-4-carboxamide
Description
This compound features a central oxane (tetrahydropyran) ring substituted at the 4-position with a phenyl group and a carboxamide moiety. The carboxamide is further functionalized with a benzyl group bearing a pyridin-2-yloxy substituent at the 3-position of the phenyl ring.
Properties
IUPAC Name |
4-phenyl-N-[(3-pyridin-2-yloxyphenyl)methyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c27-23(24(12-15-28-16-13-24)20-8-2-1-3-9-20)26-18-19-7-6-10-21(17-19)29-22-11-4-5-14-25-22/h1-11,14,17H,12-13,15-16,18H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOHLUVVJUEAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Prins Cyclization Strategy
The oxane ring can be constructed via Prins cyclization , a method validated for tetrahydropyran derivatives. Reacting phenylacetaldehyde with homoallylic alcohol under acidic conditions (e.g., BF₃·OEt₂) induces cyclization to form 4-phenyloxane-4-carbaldehyde. Subsequent oxidation using KMnO₄ or Jones reagent yields the carboxylic acid.
Reaction Conditions :
Friedel-Crafts Alkylation Alternative
An alternative route involves Friedel-Crafts alkylation of benzene with 4-chlorotetrahydropyran-4-carbonyl chloride in the presence of AlCl₃. However, this method suffers from regioselectivity issues and lower yields (~40%).
Preparation of [3-(Pyridin-2-Yloxy)Phenyl]Methanamine
Nucleophilic Aromatic Substitution
The pyridyloxy group is introduced via SNAr reaction between 3-hydroxybenzaldehyde and 2-chloropyridine.
Step 1: Ether Formation
- Reactants : 3-Hydroxybenzaldehyde, 2-chloropyridine
- Base : K₂CO₃
- Catalyst : CuI (5 mol%)
- Solvent : DMF, 110°C, 24 h
- Yield : 78% (similar to J. Org. Chem. protocols)
Step 2: Reduction to Benzyl Alcohol
Step 3: Conversion to Benzylamine
- Gabriel Synthesis :
- Reagents : Phthalimide, CBr₄, PPh₃ (Mitsunobu conditions)
- Deprotection : Hydrazine hydrate, EtOH, reflux, 6 h
- Alternative : Curtius rearrangement of acyl azide
Amide Bond Formation
Acyl Chloride-Mediated Coupling
Activation of the oxane-carboxylic acid as its acyl chloride followed by reaction with the benzylamine:
Step 1: Acyl Chloride Synthesis
Step 2: Amidation
Coupling Reagent Approach
Modern peptide coupling agents enhance efficiency:
Spectroscopic Characterization Data
Critical analytical data for validation:
| Parameter | Value | Method |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.85 (d, J=5.2 Hz, Py-H) | 400 MHz, TMS standard |
| ¹³C NMR | δ 172.1 (C=O) | 100 MHz |
| HRMS | [M+H]⁺ calc. 433.1784, found 433.1781 | ESI-QTOF |
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Prins + Acyl Chloride | 58% | >95% | Moderate | $$ |
| Friedel-Crafts + HATU | 49% | 92% | Low | $$$ |
The acyl chloride route offers optimal balance between yield and practicality for lab-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-{[3-(pyridin-2-yloxy)phenyl]methyl}oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
4-phenyl-N-{[3-(pyridin-2-yloxy)phenyl]methyl}oxane-4-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-phenyl-N-{[3-(pyridin-2-yloxy)phenyl]methyl}oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Research Findings and Trends
- Pyridin-2-yloxy vs. Chlorophenoxy: The pyridin-2-yloxy group in the target compound offers a balance of hydrogen-bonding capacity (via pyridine nitrogen) and moderate lipophilicity, whereas chlorophenoxy derivatives prioritize membrane permeability at the cost of metabolic stability .
- Carboxamide Variations : The N-benzyl group in the target compound may enhance binding to aromatic pockets in proteins, contrasting with the N-hydroxy group in , which could act as a metal-binding pharmacophore (e.g., in metalloenzyme inhibitors) .
- Synthetic Accessibility : The tert-butyl esters in and highlight common protective strategies for pyridine derivatives, whereas the target compound’s lack of protective groups simplifies downstream functionalization .
Biological Activity
4-phenyl-N-{[3-(pyridin-2-yloxy)phenyl]methyl}oxane-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a phenyl group, a pyridine ring, and an oxane-4-carboxamide moiety. Its molecular formula is , and it has a molecular weight of approximately 350.41 g/mol. The IUPAC name is this compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is believed to modulate the activity of certain enzymes and receptors, potentially influencing signaling pathways involved in cell proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial in cancer cell metabolism.
- Receptor Modulation : It could interact with various receptors, altering their signaling cascades.
- Apoptosis Induction : Evidence suggests that it may induce apoptosis in cancer cells through caspase activation.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in cancer treatment.
Anticancer Activity
A significant focus has been on its anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 1.18 | Apoptosis induction via caspases |
| HCT116 (Colon Cancer) | 0.67 | Enzyme inhibition |
| PC3 (Prostate Cancer) | 0.80 | Receptor modulation |
Case Studies
- Study on MCF7 Cells : A study demonstrated that this compound induced apoptosis in MCF7 breast cancer cells with an IC50 value of 1.18 µM, showing a significant reduction in cell viability compared to controls .
- HCT116 Cell Line Evaluation : Another investigation revealed that the compound exhibited an IC50 of 0.67 µM against HCT116 colon cancer cells, indicating potent anticancer activity .
- Mechanistic Insights : Further research highlighted that the compound's mechanism involves the cleavage of PARP and DNA laddering, which are hallmarks of apoptosis .
Q & A
What synthetic strategies are optimal for preparing 4-phenyl-N-{[3-(pyridin-2-yloxy)phenyl]methyl}oxane-4-carboxamide with high yield and purity?
Level: Basic
Answer:
The synthesis involves multi-step reactions, including coupling of the pyridyloxy-phenylmethyl amine with the oxane-carboxylic acid precursor. Key steps include:
- Deprotonation and activation : Sodium hydride (NaH) in dimethylformamide (DMF) facilitates amide bond formation between the oxane-carboxylic acid and the benzylamine derivative .
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane (DCM) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions are typically conducted at 0–25°C to minimize side-product formation .
Post-synthesis, purification via column chromatography (silica gel, gradient elution) or recrystallization is recommended.
Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Level: Basic
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm connectivity of the oxane ring, pyridyloxy moiety, and benzylamide group. Aromatic proton signals (δ 7.0–8.5 ppm) and oxane methylene protons (δ 3.5–4.5 ppm) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]⁺ peak) .
- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .
How can structure-activity relationship (SAR) studies be designed to elucidate the impact of substituents on biological activity?
Level: Advanced
Answer:
- Core modifications : Synthesize derivatives with variations in the oxane ring (e.g., substituents at C4) or pyridyloxy group (e.g., halogenation at pyridine C5). Compare activity in assays (e.g., enzyme inhibition) .
- Functional group replacement : Replace the benzylamide linker with alkyl or aryl groups to assess steric/electronic effects .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs . Validate predictions with in vitro assays.
What methodologies are employed to resolve contradictions in biological activity data across different experimental models?
Level: Advanced
Answer:
- Dose-response profiling : Test the compound at multiple concentrations (e.g., 1 nM–100 µM) in cell-based vs. cell-free assays to identify off-target effects .
- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity. For example, if activity is observed in wild-type but not in receptor-deficient cells, the target is validated .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50, Ki) and adjust for variables like assay pH or temperature .
How should reaction conditions be optimized for selective functionalization of the oxane ring or pyridyloxy moiety?
Level: Advanced
Answer:
- Oxane ring modifications : Use mild oxidizing agents (e.g., MnO2) to selectively oxidize C4 without affecting the pyridyloxy group .
- Pyridyloxy derivatization : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres to introduce aryl/heteroaryl groups .
- Protection/deprotection : Temporarily block reactive sites (e.g., oxane hydroxyl with TBDMS groups) during pyridyloxy functionalization .
What in silico and experimental approaches are used to predict and validate molecular targets?
Level: Advanced
Answer:
- Pharmacophore modeling : Generate 3D pharmacophores (e.g., using Schrödinger Phase) to identify potential targets .
- Thermal shift assays : Monitor protein thermal stability upon compound binding to confirm target engagement .
- SPR/BLI : Surface plasmon resonance (SPR) or bio-layer interferometry (BLI) quantify binding kinetics (KD, kon/koff) for prioritized targets .
How can researchers address solubility challenges during in vivo studies of this compound?
Level: Advanced
Answer:
- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve bioavailability .
- PK/PD modeling : Predict solubility-limited absorption using tools like GastroPlus and validate with pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
